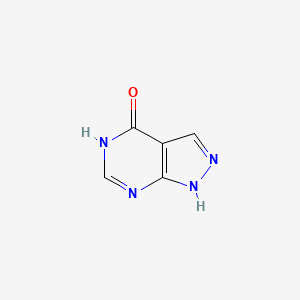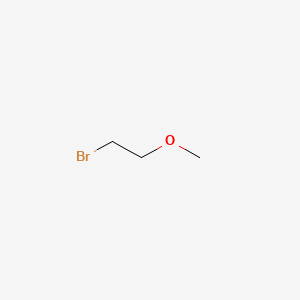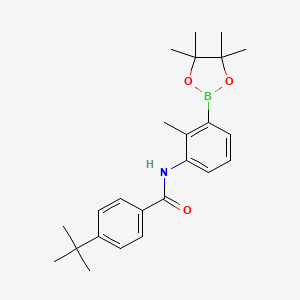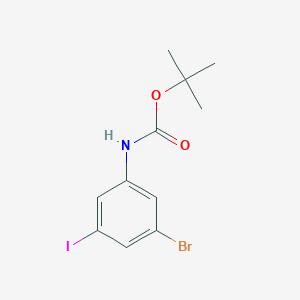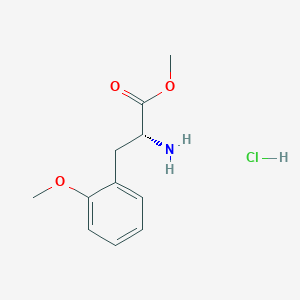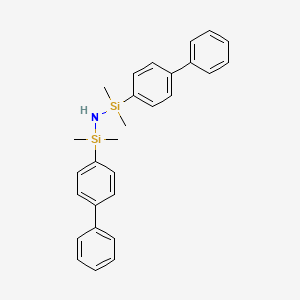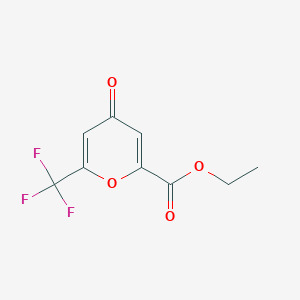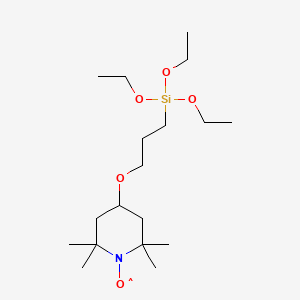
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a silane coupling agent that is used to improve the adhesion and compatibility of inorganic materials with organic polymers. In
Mécanisme D'action
The mechanism of action of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, is based on its ability to form covalent bonds with both inorganic materials and organic polymers. This coupling agent contains a silane group that can react with the surface of inorganic materials, while the piperidine group can react with organic polymers. This results in the formation of a strong bond between the two materials, which improves their adhesion and compatibility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not intended for use in drug formulations and is only used in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, in lab experiments is its ability to improve the adhesion and compatibility of inorganic materials with organic polymers. This can result in the synthesis of novel materials with unique properties and applications. However, there are also limitations to using this compound, such as the need for specialized equipment and expertise to handle and use it safely.
Orientations Futures
There are numerous future directions for the use of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, in scientific research. One potential direction is the development of new hybrid organic-inorganic materials with unique properties and applications. Another direction is the use of this compound in the synthesis of novel drug delivery systems, where it can be used to improve the adhesion and compatibility of inorganic materials with organic polymers. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, which can inform its safe use in scientific research applications.
Conclusion
In conclusion, this compound, is a compound that has gained significant attention in scientific research due to its unique properties. This coupling agent is used to improve the adhesion and compatibility of inorganic materials with organic polymers, resulting in the synthesis of novel materials with unique properties and applications. While there are limitations to using this compound, the potential applications and future directions for its use in scientific research are numerous.
Méthodes De Synthèse
The synthesis of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, involves the reaction of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine with triethoxysilane in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Applications De Recherche Scientifique
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, has numerous applications in scientific research. One of the most significant applications is in the field of materials science, where it is used as a coupling agent to improve the adhesion and compatibility of inorganic materials with organic polymers. This compound is also used in the synthesis of novel materials such as hybrid organic-inorganic polymers, which have unique properties and applications.
Propriétés
InChI |
InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPMCBZMGRHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


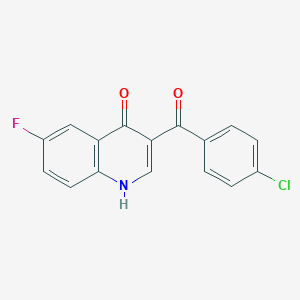

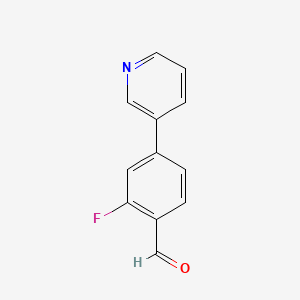
![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)
![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)
